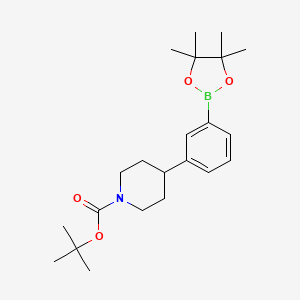
1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide, also known as CMPI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CMPI belongs to the class of piperidine-carboxamide derivatives and is a selective antagonist of the dopamine D3 receptor.
作用機序
The mechanism of action of 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide involves its binding to the dopamine D3 receptor, which modulates the release of dopamine in the brain. By blocking the activity of this receptor, 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide may help to reduce the rewarding effects of drugs of abuse and alleviate the symptoms of various neuropsychiatric disorders.
Biochemical and Physiological Effects:
1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide has been shown to produce a range of biochemical and physiological effects in preclinical studies. These include the modulation of dopamine release, the regulation of neuronal activity, and the reduction of drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One of the key advantages of 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide as a research tool is its high selectivity for the dopamine D3 receptor, which allows for the specific targeting of this receptor in experimental settings. However, the limitations of 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide include its relatively low potency and the need for further optimization of its pharmacokinetic properties for clinical use.
将来の方向性
For research on 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide include the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other neuropsychiatric disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide as a research tool may help to advance our understanding of the role of the dopamine D3 receptor in drug addiction and other neurological disorders.
合成法
The synthesis of 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 3-cyano-6-methylquinoline with 4-methylbenzylamine to form the intermediate compound. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product, 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide.
科学的研究の応用
1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction. The compound has been shown to exhibit high affinity and selectivity for the dopamine D3 receptor, which is implicated in the regulation of reward and motivation.
特性
IUPAC Name |
1-(3-cyano-6-methylquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-17-3-6-19(7-4-17)15-28-25(30)20-9-11-29(12-10-20)24-21(14-26)16-27-23-8-5-18(2)13-22(23)24/h3-8,13,16,20H,9-12,15H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTRDQRITXYIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883942.png)

![4-[benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2883945.png)
![1-((3-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2883947.png)


![3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2883954.png)
![N-[1-(benzotriazol-1-yl)propyl]benzenecarbothioamide](/img/structure/B2883955.png)

![N~6~-(3-methylbutyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2883959.png)


![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2883964.png)
